molecular formula C4H3BrF2O3 B1336118 Methyl 3-bromo-3,3-difluoropyruvate

Methyl 3-bromo-3,3-difluoropyruvate

Cat. No.: B1336118
M. Wt: 216.97 g/mol
InChI Key: IYCLVIQORGCRDI-UHFFFAOYSA-N
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Description

These compounds share key features, including bromo-difluoromethyl motifs, which are critical in organofluorine chemistry due to their unique electronic and steric properties. Fluorinated compounds are pivotal in pharmaceuticals, agrochemicals, and materials science due to enhanced metabolic stability and lipophilicity .

Properties

Molecular Formula

C4H3BrF2O3

Molecular Weight

216.97 g/mol

IUPAC Name

methyl 3-bromo-3,3-difluoro-2-oxopropanoate

InChI

InChI=1S/C4H3BrF2O3/c1-10-3(9)2(8)4(5,6)7/h1H3

InChI Key

IYCLVIQORGCRDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C(F)(F)Br

Origin of Product

United States

Comparison with Similar Compounds

A. 3-Bromo-3,3-difluoropropene (BDFP)

  • Structure : CH₂=CF₂Br.
  • Key Reactions :
    • Umpolung gem-Difluoroallylation : BDFP reacts with hydrazones under palladium catalysis to form quaternary chiral carbon centers with high enantioselectivity (up to 94% ee) and α/γ-regioselectivity. This is attributed to chiral N-heterocyclic carbene ligands .
    • Nickel-Catalyzed Carbonylation : BDFP undergoes carbonylation with aryl boronic acids to yield α,β-unsaturated ketones. The mechanism involves oxidative addition of BDFP to nickel, followed by CO insertion and transmetalation .
    • Regioselectivity Trends : Reactions with aryl boronic acids favor α-substitution under palladium catalysis, influenced by nucleophile hardness and steric effects .

B. 3-Bromo-3,3-difluoropropylamine Hydrochloride

  • Structure : CF₂BrCH₂CH₂NH₂·HCl.
  • Applications: Primarily studied for safety and handling (GHS hazard classification: Acute Toxicity Category 4).

C. 3-Bromo-3,3-difluoroalanine Schiff Bases

  • Structure : CF₂BrCH(N=CHR)COOR'.
  • Reactivity : Undergoes radical ipso-substitution at aromatic rings, leading to intramolecular rearrangements. This pathway is distinct from BDFP’s transition-metal-catalyzed reactions .

D. 3-Bromo-4-methylbenzophenone Derivatives

  • Structure : Aryl-CF₂Br motifs.
  • Reactivity : Classical bromination and Sandmeyer reactions dominate, contrasting with BDFP’s catalytic versatility .

Comparative Data Table

Compound Structure Key Reactivity Catalytic System Selectivity/Applications References
BDFP CH₂=CF₂Br Umpolung allylation, carbonylation Pd/NHC, Ni High α/γ, enantioselectivity
3-Bromo-3,3-difluoropropylamine HCl CF₂BrCH₂CH₂NH₂·HCl Limited synthetic data; safety focus N/A Bioactive precursor
3-Bromo-3,3-difluoroalanine Schiff Base CF₂BrCH(N=CHR)COOR' Radical ipso-substitution None (radical initiation) Intramolecular rearrangement
3-Bromo-4-methylbenzophenone Aryl-CF₂Br Electrophilic bromination, Sandmeyer reaction N/A Traditional aryl halide chemistry

Mechanistic and Selectivity Insights

  • BDFP vs. Aryl Halides: Unlike aryl bromides (e.g., 3-bromo-4-methylbenzophenone), BDFP’s alkene and CF₂Br group enable transition-metal-catalyzed C–C bond formation rather than electrophilic substitution .
  • Role of Fluorine : The gem-difluoro motif in BDFP enhances electrophilicity at the α-carbon, favoring nucleophilic attack, while fluorine’s electronegativity stabilizes transition states in enantioselective reactions .
  • Safety Considerations : 3-Bromo-3,3-difluoropropylamine hydrochloride’s acute toxicity highlights the need for careful handling compared to BDFP, which is typically used in controlled catalytic settings .

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